1-(5-Chloropyridin-2-yl)propan-2-ol
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Overview
Description
1-(5-Chloropyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a propanol group at the 2-position. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloropyridine-2-carbaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-(5-Chloropyridin-2-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 1-(5-Chloropyridin-2-yl)propan-2-ol exerts its effects involves interactions with various molecular targets. The chlorine atom and the hydroxyl group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)propan-2-ol
- 1-(5-Fluoropyridin-2-yl)propan-2-ol
- 1-(5-Methylpyridin-2-yl)propan-2-ol
Uniqueness: 1-(5-Chloropyridin-2-yl)propan-2-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
YZQMIBHSFMUXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=C1)Cl)O |
Origin of Product |
United States |
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